Alpha-Conotoxin Imi
Übersicht
Beschreibung
Alpha-Conotoxin ImI is a peptide neurotoxin derived from the venom of the marine cone snail species, Conus imperialis . This compound is known for its ability to selectively bind to the neuronal alpha7 homopentameric subtype of the nicotinic acetylcholine receptor . These receptors are crucial for neuronal and neuromuscular transmission, making this compound a valuable tool in neurophysiological studies and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Alpha-Conotoxin ImI has several important applications in scientific research:
Neurophysiological Studies: It is used as a neurochemical tool to study the physiology of nicotinic acetylcholine receptors.
Drug Development: The compound is being evaluated as a potential drug lead for treating various neuronal disorders, including pain and tobacco addiction.
Immunological Research: this compound has been shown to affect the expression of pro-inflammatory cytokines in macrophage-like cells, making it a valuable tool for studying the cholinergic anti-inflammatory pathway.
Wirkmechanismus
Target of Action
Alpha-Conotoxin ImI, also known as Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Ala-Trp-Arg-Cys-NH2, is a conopeptide isolated from the venom of the cone snail Conus imperialis . Its primary targets are the nicotinic acetylcholine receptors (nAChRs) . These receptors are essential for neuronal and neuromuscular transmission . This compound is a selective blocker of the α7 homomeric nAChRs , which are involved in signal transmission between two neurons or between neurons and muscle fibers .
Mode of Action
This compound acts on postsynaptic membranes, where it binds onto and inhibits nAChRs . The binding modes of this compound to the α7-nAChR have been investigated using comparative modeling and molecular dynamics simulations . The van der Waals and non-polar desolvation components were found to be the main driving force for binding of the conotoxin to the nAChR. The electrostatic component was responsible for the selectivity of the various ImI mutants .
Biochemical Pathways
The inhibition of nAChRs by this compound affects the normal functioning of these receptors, which are involved in various biochemical pathways essential for neuronal and neuromuscular transmission . The exact downstream effects of this inhibition on the biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
It’s known that the chemical synthesis of α-conotoxins is complicated by the possibility of three disulfide bond isomers . Strategies to enhance their stability, including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer, have been developed .
Result of Action
The result of this compound’s action is the potent inhibition of nAChRs, which disrupts neuronal and neuromuscular transmission . This can have various molecular and cellular effects, depending on the specific context. For example, it has been reported that this compound upregulates the release of the pro-inflammatory cytokine TNF-α in certain cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Moreover, the selection of appropriate oxidative folding conditions is necessary to achieve higher yields of the native isomer, especially in high-throughput syntheses .
Biochemische Analyse
Biochemical Properties
Alpha-Conotoxin Imi plays a significant role in biochemical reactions by interacting with the neuronal alpha7 nAChR . The cysteines in the compound are connected in the pairs Cys2-Cys8 and Cys3-Cys12 . The structure of this compound comprises primarily a series of nested beta turns .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by selectively binding to the neuronal alpha7 nAChR . This receptor subtype is a potential drug target for several neurological disorders .
Molecular Mechanism
The mechanism of action of this compound involves its selective binding to the neuronal alpha7 nAChR . It exerts its effects at the molecular level through this binding interaction, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
Its structure and function have been determined through 1H NMR spectroscopy in aqueous solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The chemical synthesis of alpha-Conotoxin ImI involves the solid-phase peptide synthesis method. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is complicated by the presence of disulfide bonds, which require careful oxidative folding to achieve the correct isomer . Selective and nonselective disulfide bond oxidation strategies are employed to control the yields and formation of the desired disulfide bond isomers .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research and potential therapeutic applications. advancements in peptide synthesis technologies and biotechnological methods may facilitate larger-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Conotoxin ImI primarily undergoes oxidation reactions to form disulfide bonds, which are crucial for its biological activity . The peptide can also be modified through substitution reactions to enhance its stability and selectivity .
Common Reagents and Conditions:
Oxidative Folding: This process uses oxidizing agents such as iodine or air oxidation to form disulfide bonds.
Substitution Reactions: Chemical modifications, such as the substitution of disulfide bonds with diselenide bonds, are performed to improve stability.
Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bond configuration, which is essential for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Alpha-Conotoxin ImI is part of the alpha-conotoxin family, which includes other peptides such as alpha-Conotoxin GI and alpha-Conotoxin MI . These compounds also target nicotinic acetylcholine receptors but differ in their selectivity and binding affinities . For example, alpha-Conotoxin GI targets nicotinic acetylcholine receptors in mammalian muscles, while this compound specifically targets the neuronal alpha7 subtype . This selectivity makes this compound unique and valuable for studying neuronal nicotinic acetylcholine receptors .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXNBRHEQLZMI-VAYQAVKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H82N20O15S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166085 | |
Record name | alpha-Conotoxin imi | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1355.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156467-85-5 | |
Record name | alpha-Conotoxin imi | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156467855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Conotoxin imi | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of α-Conotoxin ImI?
A1: α-Conotoxin ImI acts as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype. [, , , , , , ]
Q2: How does α-Conotoxin ImI interact with the α7 nAChR?
A2: α-Conotoxin ImI binds to the orthosteric ligand-binding site of the α7 nAChR, competing with the endogenous agonist, acetylcholine. [, , , , ] This binding prevents acetylcholine from activating the receptor. [, ]
Q3: Are there any other nAChR subtypes targeted by α-Conotoxin ImI?
A3: While primarily targeting α7 nAChRs, α-Conotoxin ImI exhibits weaker antagonistic activity at other nAChR subtypes, including α3β2 and α9, but with significantly lower affinity. [, , ]
Q4: What are the downstream effects of α-Conotoxin ImI binding to α7 nAChRs?
A4: By inhibiting α7 nAChRs, α-Conotoxin ImI can disrupt various physiological processes mediated by these receptors, including neurotransmitter release, neuronal excitability, and synaptic plasticity. [, , ]
Q5: What is the molecular formula and weight of α-Conotoxin ImI?
A5: The molecular formula of α-Conotoxin ImI is C59H86N18O16S4, and its molecular weight is 1427.6 g/mol. []
Q6: What is the structure of α-Conotoxin ImI?
A6: α-Conotoxin ImI is a 12 amino acid peptide with two disulfide bridges (Cys2-Cys8 and Cys3-Cys12), forming a compact structure with two loops. [, , , ] It is the only known α-conotoxin with a 4/3 residue spacing between the cysteines. []
Q7: What spectroscopic techniques have been used to characterize the structure of α-Conotoxin ImI?
A7: The three-dimensional structure of α-Conotoxin ImI has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] Circular Dichroism (CD) spectroscopy has also been employed to study its secondary structure. []
Q8: How stable is α-Conotoxin ImI under reducing conditions?
A8: α-Conotoxin ImI, like other conotoxins, is susceptible to reduction and scrambling of its disulfide bonds, leading to loss of activity. [] This can occur in the presence of reducing agents like glutathione or serum albumin. []
Q9: Are there any strategies to improve the stability of α-Conotoxin ImI?
A9: Replacing the disulfide bonds with isosteric diselenide bonds results in selenoconotoxin analogs that exhibit remarkable stability under reducing conditions while maintaining similar structure and biological activity compared to the native α-Conotoxin ImI. []
Q10: Have computational methods been used to study α-Conotoxin ImI?
A10: Yes, computational docking studies have been employed to investigate the binding mode of α-Conotoxin ImI with its target, the α7 nAChR. [, ] These studies provide valuable insights into the key molecular interactions responsible for the toxin's activity and selectivity.
Q11: Which amino acid residues in α-Conotoxin ImI are crucial for its activity?
A11: Mutational studies have identified several key residues essential for α-Conotoxin ImI's activity. The triad Asp-Pro-Arg in the first loop and the Trp residue in the second loop are critical for binding to the α7 nAChR. [, ]
Q12: How do modifications to the Pro6 residue in α-Conotoxin ImI affect its activity?
A12: Introducing aromatic and bulky substituents at the Pro6 position in α-Conotoxin ImI can significantly impact its binding affinity and antagonistic activity at the α7 nAChR. [] While polar and charged groups generally decrease activity, certain hydrophobic and aromatic substitutions can enhance it. []
Q13: How does C-terminal amidation affect the folding and activity of α-Conotoxin ImI?
A13: While the impact of C-terminal amidation on α-Conotoxin ImI's folding and activity requires further investigation, studies on other conotoxins suggest it can significantly influence these properties. []
Q14: Has α-Conotoxin ImI been used to investigate the role of α7 nAChRs in biological processes?
A14: Yes, α-Conotoxin ImI has been used as a pharmacological tool to study the involvement of α7 nAChRs in various physiological processes, including neurotransmission, [] control of swimming behavior, [] and regulation of dopamine release. []
Q15: Are there any potential applications for α-Conotoxin ImI or its analogs?
A15: Due to its selectivity for neuronal nAChR subtypes, α-Conotoxin ImI and its more stable analogs hold potential as research tools for studying nAChR pharmacology and as leads for developing novel therapeutics for neurological disorders associated with α7 nAChR dysfunction. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.